molecular formula C23H29N5O3 B2421244 6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 899726-84-2

6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2421244
CAS No.: 899726-84-2
M. Wt: 423.517
InChI Key: UOQGRMHWSYTLKH-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purinoimidazoles. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hexyl chain, and a dimethylpurinoimidazole core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purinoimidazole core, followed by the introduction of the ethoxyphenyl and hexyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as high-pressure reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethoxyphenyl and hexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with a wide range of biological activities.

    Purine: A core structure found in many biologically active molecules, including nucleotides.

    Indole: Another heterocyclic compound with significant biological importance.

Uniqueness

6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

6-(2-ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-5-7-8-11-14-26-21(29)19-20(25(4)23(26)30)24-22-27(19)15-16(3)28(22)17-12-9-10-13-18(17)31-6-2/h9-10,12-13,15H,5-8,11,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQGRMHWSYTLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OCC)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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